3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate
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Overview
Description
3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate is a compound that belongs to the class of fluorinated organic molecules. This compound is characterized by the presence of a trifluoropropyl group and a pyrimidinyl group attached to a propanoate backbone. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and enhanced biological activity. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of 3,3,3-trifluoropropyl bromide with pyrimidin-5-ylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.
Another approach involves the use of 3,3,3-trifluoropropyl alcohol and pyrimidin-5-ylpropanoic acid chloride. This reaction is conducted in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction proceeds through the formation of an intermediate ester, which is then purified to obtain the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and scalable production of the compound. Additionally, the implementation of advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoropropyl group, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups (e.g., amines, thiols).
Scientific Research Applications
3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound. Fluorinated compounds often exhibit enhanced biological activity, making them candidates for drug discovery and development.
Medicine: Explored for its potential therapeutic applications. Fluorinated compounds are known to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials. Its thermal stability and resistance to oxidation make it suitable for use in high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate is primarily influenced by its fluorinated and pyrimidinyl groups. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and cellular targets more effectively. The pyrimidinyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, such as proteins and nucleic acids.
At the molecular level, the compound may target specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropyl 3-(pyridin-5-yl)propanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3,3,3-Trifluoropropyl 3-(pyrimidin-4-yl)propanoate: Similar structure but with the pyrimidine ring attached at a different position.
3,3,3-Trifluoropropyl 3-(pyrimidin-2-yl)propanoate: Similar structure but with the pyrimidine ring attached at a different position.
Uniqueness
3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate is unique due to the specific positioning of the trifluoropropyl and pyrimidinyl groups. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoropropyl group enhances its lipophilicity and stability, while the pyrimidinyl group provides opportunities for specific interactions with biological targets.
Biological Activity
3,3,3-Trifluoropropyl 3-(pyrimidin-5-yl)propanoate is a compound of interest due to its potential biological activities. It is essential to understand its pharmacological properties, mechanisms of action, and therapeutic applications. This article compiles diverse research findings, data tables, and case studies to provide a comprehensive overview of the biological activity associated with this compound.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies focusing on its effects on different biological targets. The following sections summarize key findings related to its pharmacological properties.
1. Anticancer Activity
Research has indicated that compounds with pyrimidine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to this compound can inhibit specific kinases involved in cancer progression.
Compound | Target Kinase | IC50 (nM) | Reference |
---|---|---|---|
3,3,3-Trifluoropropyl Propanoate | GSK-3β | 130 | |
Similar Pyrimidine Derivative | FLT3 (mutant) | <50 |
The compound's ability to inhibit these kinases suggests potential use in cancer therapy, particularly in targeting pathways involved in cell proliferation and survival.
2. Kinase Inhibition
The compound has been evaluated for its inhibitory effects on various kinases. Kinase inhibitors are crucial in treating diseases like cancer and autoimmune disorders. The following table summarizes findings from kinase inhibition studies:
These findings indicate that the compound may serve as a lead structure for developing new kinase inhibitors.
3. Toxicological Profile
Understanding the toxicological profile is critical for assessing the safety of any therapeutic agent. Data from the Comparative Toxicogenomics Database indicates that compounds with similar structures have varying toxicity levels depending on their interactions with biological systems.
Compound | Toxicity Level | Observed Effects | Reference |
---|---|---|---|
Pyrimidine Derivative | Low | Minimal adverse effects in preclinical studies | |
Trifluoropropyl Analog | Moderate | Potential cytotoxicity at high concentrations |
Case Studies
Several case studies have explored the biological effects of pyrimidine-based compounds similar to this compound:
- Study on Cancer Cell Lines : A recent study evaluated the effects of pyrimidine derivatives on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 50 nM to over 200 nM depending on the specific derivative used.
- In Vivo Efficacy : In vivo models demonstrated that compounds structurally related to this compound significantly reduced tumor growth in xenograft models without substantial toxicity at therapeutic doses.
Properties
Molecular Formula |
C10H11F3N2O2 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
3,3,3-trifluoropropyl 3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)3-4-17-9(16)2-1-8-5-14-7-15-6-8/h5-7H,1-4H2 |
InChI Key |
LFKDFEKUDKMBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)CCC(=O)OCCC(F)(F)F |
Origin of Product |
United States |
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